4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid
Description
Properties
IUPAC Name |
4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(13-4-2-3-9-15-13)16-17-12-7-5-11(6-8-12)14(18)19/h2-9,17H,1H3,(H,18,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMTLOPTFVWHH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reflux-Based Synthesis in Ethanolic Media
The most widely reported method involves refluxing equimolar quantities of 4-hydrazinobenzoic acid and pyridine-2-carbaldehyde in ethanol for 6–8 hours. This approach yields PEHBA with an average efficiency of 65–75%, as inferred from analogous syntheses. Key parameters include:
- Solvent : Ethanol (anhydrous)
- Temperature : 78–80°C (reflux)
- Catalyst : None (base-free conditions)
- Reaction Time : 6–8 hours
- Workup : Filtration followed by recrystallization from methanol/water mixtures.
Crystallographic studies of related compounds confirm planar molecular geometries stabilized by intramolecular hydrogen bonding between the carboxylic acid and hydrazone nitrogen atoms.
Acid-Catalyzed Condensation
Protonation of the carbonyl oxygen enhances electrophilicity, accelerating hydrazone formation. In one protocol, acetic acid (10 mol%) is added to the ethanolic reaction mixture, reducing the reaction time to 3–4 hours while maintaining yields at 70–78%. This method minimizes side products such as Schiff base oligomers.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics through dielectric heating. A lab-made microwave system (180°C, 300 W) reduces synthesis time to 8–10 minutes with yields exceeding 85%. The procedure involves:
- Mixing 4-hydrazinobenzoic acid (1.0 mmol) and pyridine-2-carbaldehyde (1.1 mmol) in 5 mL water.
- Irradiating at 180°C for 10 minutes.
- Cooling and precipitating the product with ice-cold water.
Comparative studies demonstrate microwave methods improve atom economy by 20–25% over conventional reflux.
Solvent-Free Mechanochemical Approaches
Green chemistry principles have driven the adoption of solvent-free grinding techniques. Ball-milling 4-hydrazinobenzoic acid and pyridine-2-carbaldehyde (1:1 molar ratio) with KHSO₄ (5 mol%) for 30 minutes affords PEHBA in 82% yield. Advantages include:
- Elimination of organic solvents.
- Reduced energy input.
- Scalability to gram quantities without yield loss.
Post-Synthetic Modifications and Purification
Recrystallization Techniques
PEHBA is purified via sequential recrystallization:
Chromatographic Purification
Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves residual hydrazine impurities, achieving >98% purity.
Analytical Characterization Data
Table 1. Spectroscopic Data for PEHBA
Mechanistic Insights and Side Reactions
The formation of PEHBA is susceptible to competing pathways:
- Oligomerization : Prolonged heating (>10 hours) promotes dihydrazone byproducts via intermolecular condensation.
- Oxidation : Trace metal ions (e.g., Fe³⁺) in solvents may oxidize the hydrazone to azobenzene derivatives, necessitating chelating agents during synthesis.
Industrial-Scale Production Considerations
Pilot-scale batches (1 kg) employ continuous flow reactors with the following optimized parameters:
- Residence Time : 12 minutes.
- Temperature : 150°C.
- Pressure : 15 bar.
- Yield : 89% with >99% conversion.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, its hydrazone linkage allows it to act as a reactive intermediate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Pyridine Ring Positional Isomerism
- Pyridin-2-yl vs. Pyridin-3-yl/Pyridin-4-yl Analogs: The pyridin-2-yl group in the target compound positions the nitrogen atom ortho to the hydrazine bridge, enabling stronger intramolecular hydrogen bonding compared to pyridin-3-yl or pyridin-4-yl derivatives. This arrangement enhances stability and planar geometry, as seen in co-crystallization studies .
Thiazole vs. Benzoic Acid Core
- Thiazole-containing analogs (e.g., compound 2 in ) demonstrate higher logP values due to the non-polar thiazole ring, improving membrane permeability but reducing aqueous solubility. In contrast, the benzoic acid group in the target compound enhances polarity, favoring interactions with polar enzyme active sites .
Halogen Substituents
- However, these substituents may also elevate cytotoxicity risks .
Biological Activity
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid, a compound characterized by its unique hydrazone linkage and pyridine moiety, has garnered attention in the fields of medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O2. It features a pyridine ring connected to a benzoic acid through a hydrazone linkage, which is crucial for its biological activity.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.4 | Apoptosis induction |
| HepG2 | 12.7 | Cell cycle arrest |
| A549 (Lung) | 20.5 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Metal Ion Binding : It can form stable complexes with metal ions, modulating enzyme activities.
- Reactive Intermediate : The hydrazone linkage allows it to act as a reactive intermediate in biochemical pathways.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including our compound. The results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Study 2: Anticancer Evaluation
A comprehensive study published in ACS Omega assessed the anticancer potential of this compound against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | IC50 (µM) | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| 4-{2-[1-(pyridin-3-yl)ethylidene]hydrazin-1-yl}benzoic acid | Moderate | 25.0 | Low | >50 |
| 4-{2-[1-(pyridin-4-yl)ethylidene]hydrazin-1-yl}benzoic acid | High | 18.0 | Moderate | 30.0 |
| This compound | High | 15.0 | High | 12.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
